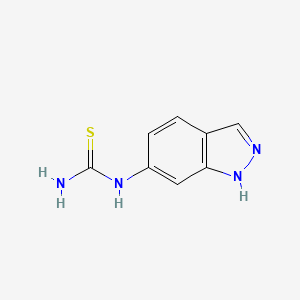

N-(1H-indazol-6-yl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377335 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99055-55-7 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for N 1h Indazol 6 Yl Thiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For thiourea (B124793) derivatives, the chemical shifts of the N-H protons are particularly informative. mdpi.com In studies of related indazole compounds, the protons of the indazole ring system exhibit characteristic signals. For instance, the ¹H NMR spectrum of a similar indazole derivative showed distinct signals for the aromatic protons. nih.gov The formation of an imine bond in related hydrazone derivatives was confirmed by a characteristic peak in the proton NMR spectrum. nih.gov

¹H NMR Data for a Related Indazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-Ar | 8.47 | d | 8.5 |

| H-Ar | 8.02 | s | |

| H-Ar | 7.90 - 7.85 | m | |

| H-Ar | 7.79 | d | 8.2 |

| H-Ar | 7.60 | d | 8.8 |

| H-Ar | 7.55 - 7.45 | m | |

| H-Ar | 7.19 | d | 8.8 |

| -CH- | 4.88 | q | 6.8 |

| -CH₂- | 3.95 | d | 13.6 |

| -CH₂- | 3.79 | d | 13.6 |

| -CH₃ | 2.39 | s | |

| -CH₃ | 1.63 | d | 6.8 |

Data sourced from a study on (R)-N-((1H-indazol-6-yl)methyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine. nih.gov

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A key indicator in the ¹³C NMR spectrum of thiourea derivatives is the chemical shift of the thiocarbonyl carbon (C=S), which typically appears in the range of 179.1-181.4 ppm. researchgate.net In studies of related indazole-containing compounds, the carbon signals of the indazole ring are well-defined. tandfonline.com For example, the ¹³C NMR spectrum of a similar indazole derivative displayed characteristic resonances for the aromatic carbons. mdpi.com The carbon signals for the C=S group in related thiourea complexes have been observed to shift upon coordination to a metal center. mdpi.com

¹³C NMR Data for a Related Thiourea Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 181.3 |

| C-Ar | 149.2 |

| C-Ar | 143.8 |

| C-Ar | 128.0 |

| C-Ar | 125.9 |

| C-Ar | 117.6 |

| C-Ar | 107.6 |

| C-Ar | 102.4 |

| -CH₃ | 23.1 |

| -CH₃ | 10.9 |

Data sourced from a study on a substituted N-phenyl-1H-indazole-1-carbothioamide. arkat-usa.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis.inoe.ro

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In thiourea and its derivatives, characteristic vibrational bands are observed. researchgate.net The FT-IR spectrum of thiourea typically shows a broad absorption peak around 3420 cm⁻¹ corresponding to the stretching vibrations of the –NH groups. researchgate.net The C=S stretching vibration is often observed in the region of 752-620 cm⁻¹. researchgate.net Additionally, NH bending vibrations can be seen around 1615 cm⁻¹, while C-N stretching vibrations appear in the range of 1383-1094 cm⁻¹. researchgate.net

Characteristic FT-IR Absorption Bands for Thiourea Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3420 |

| N-H | Bending | ~1615 |

| C=S | Stretching | 752-620 |

| C-N | Stretching | 1383-1094 |

Data compiled from studies on thiourea and its derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.nih.gov

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental formula of a compound. nih.gov It provides a highly precise mass measurement, which allows for the unambiguous confirmation of the molecular formula. For instance, in the characterization of a related indazole derivative, HRMS was used to confirm the calculated molecular formula. mdpi.com The monoisotopic mass of a similar compound, N,N'-Di(1H-indazol-6-yl)thiourea, has been reported as 308.084416 g/mol . epa.gov

Elemental Analysis for Compositional Verification.tandfonline.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For various synthesized indazole and thiourea derivatives, elemental analysis has been consistently used to confirm that the experimental percentages of C, H, N, and S align with the calculated values, thus validating the compound's composition. tandfonline.comcbijournal.com

Computational and Theoretical Investigations of N 1h Indazol 6 Yl Thiourea

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor, helping to characterize the binding behavior and affinity.

Molecular docking studies on derivatives containing thiourea (B124793) or indazole moieties have been performed to predict their binding affinities against various protein targets. The binding affinity is often expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

For instance, studies on thiourea derivatives have shown their potential as inhibitors for various enzymes. researchgate.net Docking analyses of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT) against receptor tyrosine kinases (PDB IDs: 2PSQ, 5AEP, 2V3Q) resulted in stable complexes with binding affinities of -7.7, -8.4, and -7.0 kcal/mol, respectively. researchgate.net Similarly, docking of other thioureide derivatives has demonstrated that the presence of the thiourea fragment can increase the affinity for receptor proteins, suggesting potential therapeutic activity. d-nb.info In another study, thiourea-iron (III) metal complexes were evaluated as inhibitors of NUDIX hydrolase type 5 (NUDT5), a target for breast cancer, with docking results showing stable interactions. nih.gov

The table below summarizes representative binding affinity data from docking studies on related thiourea and indazole compounds.

| Compound/Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) | Platelet-derived growth factor receptor kinase | 2PSQ | -7.7 |

| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) | Phobic disorders treatment target | 5AEP | -8.4 |

| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) | Atherosclerosis treatment target | 2V3Q | -7.0 |

| Indazole-based derivatives | Fibroblast growth factor receptors (FGFR1-3) | - | IC₅₀ values of 0.8–90 µM |

| N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide | Various cancer-related proteins | - | Displayed exceptional efficacy |

This table presents data for structurally related compounds to illustrate the typical binding affinities observed for thiourea and indazole derivatives.

The stability of a ligand-protein complex is determined by a network of interactions. Docking analyses are crucial for identifying these specific contacts. For thiourea and indazole derivatives, hydrogen bonds, hydrophobic interactions, and electrostatic forces are consistently identified as key contributors to binding. worldscientific.com

In studies of N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives, comprehensive molecular docking analyses uncovered intricate interactions involving hydrogen bonds, electrostatic forces, and hydrophobic contacts that were essential for their anticancer activity. worldscientific.comresearchgate.net Similarly, research on thiourea-iron (III) complexes targeting NUDT5 revealed interactions with key residues such as TrpA:28 through both hydrogen and hydrophobic bonds. nih.gov The docking of 1H-indazole derivatives as IDO1 inhibitors showed that effective interactions with the ferrous ion of heme and with hydrophobic pockets were crucial for their inhibitory activity. mdpi.com The heteroatoms (N, S) present in thiourea derivatives often act as key adsorption centers, facilitating electron donation and forming coordinate bonds with metal ions in protein active sites, while aromatic rings (like indazole) can enhance electrostatic interactions. acs.orgsemanticscholar.org

The following table details key interactions observed for related compounds with their respective protein targets.

| Compound/Derivative | Protein Target | Key Interacting Residues | Type of Interaction |

| Thiourea-iron (III) complex (Compound 6) | NUDT5 | TrpA:28 | Hydrogen and Hydrophobic |

| N-(6-Indazolyl) benzenesulfonamide derivatives | Various cancer-related proteins | Not specified | Hydrogen, Electrostatic, Hydrophobic |

| 1H-Indazole derivatives | IDO1 | Heme ferrous ion, Hydrophobic pockets A & B | Coordinate, Hydrophobic |

| Ligand BT13 | GFRα1 | Phe41, Thr265, Lys327 | Hydrogen bonding, Water-assisted ionic contact |

| Ligand BT18 | GFRα1 | Phe41 | Strong hydrophobic contact |

This table summarizes key interactions for compounds structurally related to N-(1H-indazol-6-yl)thiourea to provide insight into potential binding mechanisms.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the ligand-receptor complex and the exploration of its dynamic behavior.

MD simulations are employed to rigorously assess the stability of ligand-protein complexes. worldscientific.comresearchgate.net By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound within the active site. nih.gov

In a study of thiourea-iron (III) complexes with NUDT5, MD simulations revealed that certain compounds had better interaction stability, characterized by lower RMSD and RMSF values. nih.gov For a complex involving a Leishmania enzyme, MD simulations showed the complex remained in good equilibrium with a structural deviation of approximately 1–3 Å, indicating stable binding. researchgate.net Simulations of other thiourea derivatives have also demonstrated that protein-ligand complexes can be maintained for the entire simulation time, reflecting high stability. researchgate.net These studies collectively affirm that MD simulations are crucial for validating the stability of docked poses and understanding the dynamic nature of the ligand's interaction with its receptor. worldscientific.comresearchgate.net

| Compound Class | Protein Target | Simulation Length | Stability Metric | Finding |

| Thiourea-iron (III) complexes | NUDT5 | 100 ns | RMSD, RMSF | Some complexes showed low RMSD/RMSF, indicating high stability. nih.gov |

| Triazole-Indazole derivative | Leishmania Trypanothione Reductase | Not specified | Structural Deviation | Complex remained in equilibrium with ~1–3 Å deviation. researchgate.net |

| N-(6-Indazolyl) benzenesulfonamide derivative | Cancer-related proteins | Not specified | Not specified | Consistent and robust binding within the target sites. worldscientific.comresearchgate.net |

This table illustrates the use of MD simulations to assess the stability of complexes formed by related indazole and thiourea compounds.

Beyond assessing stability in the bound state, MD simulations can, in principle, be used to explore the entire binding pathway—the process by which a ligand approaches and enters the active site of a receptor. This type of analysis provides a deeper understanding of the kinetics and mechanism of ligand recognition.

While MD simulations have been extensively used to confirm the stability of the final ligand-receptor complex for various thiourea and indazole derivatives, detailed studies focusing specifically on the binding pathway dynamics of this compound are not prominently available in the reviewed literature. researchgate.netnih.govresearchgate.net Such studies would typically involve advanced simulation techniques to map the energetic landscape of the binding process, identifying transition states and intermediate steps. This remains an area for future computational investigation to fully characterize the molecular recognition process.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.netsemanticscholar.org These calculations can determine optimized molecular geometry, Mulliken charges, and the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For thiourea derivatives, quantum chemical calculations have proven that heteroatoms like nitrogen and sulfur are the primary centers for adsorption and interaction. acs.orgsemanticscholar.org The analysis of Mulliken charges reveals which atoms are more negatively charged and thus more likely to donate electrons to form coordinate bonds with a receptor. semanticscholar.org For example, in studies of 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), calculations showed that the N and S atoms were the electron-donating positions. acs.orgsemanticscholar.org Furthermore, these theoretical methods can clarify the role of different parts of the molecule; for instance, benzene (B151609) rings have been shown to increase electrostatic interactions between an inhibitor molecule and a surface. acs.orgsemanticscholar.org Such insights are directly relevant to understanding the reactive and interactive potential of the indazole and thiourea moieties within this compound.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For thiourea derivatives, DFT calculations are instrumental in correlating molecular structure with reactivity and potential biological activity. rsc.orgresearchgate.net These calculations can determine the optimized molecular geometry and provide a detailed picture of the electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, indicating these as potential sites for electrophilic attack or hydrogen bonding. researchgate.net Such analyses are fundamental for understanding how the molecule might interact with biological targets. researchgate.net

Table 1: Key Electronic Properties Investigated by DFT for Thiourea Derivatives

| Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for intermolecular interactions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and donor-acceptor interactions within the molecule. researchgate.net |

Analysis of Non-Covalent Interactions within Complexes

The biological function of molecules like this compound is often dictated by their non-covalent interactions with macromolecular targets such as proteins and enzymes. The thiourea moiety is particularly adept at forming strong hydrogen bonds through its N-H protons. mdpi.com Computational methods are employed to analyze the geometry, strength, and nature of these interactions.

Theoretical studies on bifunctional thiourea-based organocatalysts have highlighted the crucial role of dual hydrogen bonding in their mechanism of action. mdpi.com The two N-H groups can simultaneously interact with an anionic substrate, stabilizing transition states and facilitating reactions. mdpi.com In the context of this compound binding to a biological receptor, these hydrogen bonds, along with potential π-stacking interactions involving the indazole ring, would be the primary drivers of binding affinity and specificity. Quantum chemical calculations can model these interactions, providing insights into the stability of the resulting ligand-receptor complex. science.gov

Elucidation of Charge Transfer Phenomena

Charge transfer is a fundamental process in chemical reactions and molecular recognition. For thiourea derivatives, the ability to donate or accept electronic charge is key to their function, for instance, in forming a protective layer on a metal surface or interacting with a biological target. acs.org Computational analyses can quantify the fraction of electrons transferred (ΔN) between the molecule and a target, indicating the tendency of the molecule to act as an electron donor or acceptor. researchgate.net

Studies on related compounds have utilized quantum chemical calculations to show that heteroatoms (like sulfur and nitrogen) and aromatic rings are the primary centers for electrostatic interactions and adsorption. acs.org Second-order "charge transfer" interactions, such as those between a lone pair (n) and an anti-bonding orbital (σ*), are critical in the formation of hydrogen bonds that stabilize complexes. science.gov For this compound, understanding the charge transfer characteristics between the thiourea or indazole moieties and a receptor site is essential for explaining its binding mechanism at an electronic level.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A model for this compound would typically include hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (from the sulfur and nitrogen atoms), and an aromatic ring feature (from the indazole system). nih.gov

Once a pharmacophore model is developed based on known active molecules, it can be used as a 3D query to perform virtual screening of large chemical databases. nih.gov This process filters vast libraries to identify novel compounds that match the pharmacophoric features and are therefore potential candidates for the same biological target. Thiourea and indazole scaffolds are frequently employed in such screening campaigns to discover inhibitors for targets like kinases and other enzymes. nih.govresearchgate.net For instance, a virtual screening of compounds with an indazole-urea scaffold, structurally similar to the thiourea analog, led to the identification of potent inhibitors. nih.gov This approach efficiently narrows down the number of compounds for synthesis and biological testing, accelerating the discovery of new leads.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. mdpi.comqeios.com Various computational models, often available through platforms like SwissADME, are used to calculate key physicochemical and pharmacokinetic parameters. qeios.com

For indazole-based compounds, these predictions are crucial for assessing drug-likeness. mdpi.com Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are central to drug metabolism), and skin permeability (Log Kp). mdpi.comqeios.com These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification.

Table 2: Representative In Silico ADME/Drug-Likeness Predictions for a Small Molecule

| Parameter | Description | Favorable Range/Value |

|---|---|---|

| Molecular Weight ( g/mol ) | Influences size and diffusion. | < 500 |

| LogP (Lipophilicity) | Affects solubility and permeability. | < 5 |

| Hydrogen Bond Donors | Number of N-H, O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N, O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | Predicts transport properties. | < 140 Ų |

| GI Absorption | Prediction of absorption from the gut. | High |

| BBB Permeation | Ability to cross the blood-brain barrier. | No/Yes (target dependent) |

| CYP Inhibitor | Inhibition of key metabolic enzymes. | No (for major isoforms) |

| Drug-Likeness Rules | Compliance with filters (e.g., Lipinski, Veber). | Yes |

This table represents typical parameters and favorable values used in ADME predictions and is for illustrative purposes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Biological Activity and Mechanistic Elucidation of N 1h Indazol 6 Yl Thiourea and Its Derivatives

Antimicrobial and Antiviral Activity Mechanisms

Antibacterial Action Modalities

Thiourea (B124793) derivatives exhibit their antibacterial effects through various mechanisms, primarily by targeting essential cellular processes. A key modality is the disruption of bacterial cell wall integrity. The cell wall is crucial for maintaining the osmotic pressure and shape of the bacterial cell, and its damage can lead to cell lysis.

Another significant antibacterial strategy involves the inhibition of key enzymatic targets. Enzymes involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall, are attractive targets. By inhibiting these enzymes, thiourea derivatives can effectively halt cell wall construction, leading to bacterial cell deformation and inhibition of growth and replication. Furthermore, some derivatives have been shown to interfere with bacterial cell division by disrupting the dynamic assembly of proteins like FtsZ, which is essential for forming the Z-ring during cytokinesis.

Antifungal Action Modalities

The antifungal action of thiourea derivatives often involves disrupting the fungal cell membrane and inhibiting biofilm formation. For instance, certain derivatives have shown a notable inhibitory effect on the biofilm growth and microbial adherence of pathogenic yeasts like Candida auris. Biofilms are complex communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. By preventing biofilm formation, these compounds render the fungi more susceptible to treatment and host immune responses. The precise mechanism often relates to the interference with ergosterol biosynthesis, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Antiviral Replication Cycle Interference

Thiourea derivatives have been identified as a promising source for the development of antiviral drugs. nih.gov Their mechanism of action often involves interfering with critical stages of the viral replication cycle. Some thiourea compounds have been shown to inhibit viral entry into host cells. For example, in studies against SARS-CoV-2, certain derivatives were found to impair the attachment of the virus's receptor-binding domain (RBD) to the ACE2 receptor on human cells, a crucial first step for infection. nih.gov

Other derivatives act at later stages of the viral life cycle. Preliminary studies on amidinourea compounds, which are analogues of some antiviral drugs, indicate that they can inhibit the replication of Herpes Simplex Virus (HSV) at an early stage, following viral attachment and entry. mdpi.com For the Hepatitis B Virus (HBV), specific thiourea derivatives have been found to suppress viral replication, potentially by masking the effects of the HBx protein, which is essential for viral gene expression and replication. biorxiv.org Another mechanism observed in the context of the Tobacco Mosaic Virus (TMV) is the inhibition of the polymerization of the viral capsid protein, which is necessary for the assembly of new virus particles. nih.gov

Enzyme Inhibition and Kinetic Studies

The therapeutic potential of N-(1H-indazol-6-yl)thiourea and its derivatives is often linked to their ability to specifically inhibit the activity of various enzymes. Understanding the kinetics of this inhibition is crucial for drug design and development.

Enzyme Kinetic Analysis

Enzyme kinetic studies are employed to elucidate the mechanism by which a compound inhibits an enzyme. These studies can classify the inhibitor as competitive, non-competitive, or uncompetitive, providing insights into its binding site and interaction with the enzyme and its substrate.

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Kinetic analyses, such as Lineweaver-Burk plots, for some indole-thiourea derivatives have confirmed a competitive mode of inhibition against enzymes like tyrosinase. biorxiv.org

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound. Several thiourea-containing drugs have been identified as non-competitive inhibitors of tyrosinase. nih.gov

Uncompetitive Inhibition: This occurs when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more effective at higher substrate concentrations. An example is a thiourea derivative, E-9, which was found to act as an uncompetitive inhibitor against E. coli β-glucuronidase. nih.gov

Inhibition of Key Metabolic Enzymes

Derivatives of this compound have demonstrated inhibitory activity against several key metabolic enzymes implicated in various physiological and pathological processes.

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. biorxiv.org Several indole-thiourea derivatives have been shown to be potent tyrosinase inhibitors, with some exhibiting activity significantly greater than the standard inhibitor, kojic acid. biorxiv.org For instance, compound 4b, an indole-thiourea derivative, displayed an IC50 value of 5.9 ± 2.47 μM against mushroom tyrosinase. biorxiv.org Kinetic studies revealed that these compounds often act as competitive inhibitors. biorxiv.org

Alpha-glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Several thiourea derivatives have been identified as effective α-glucosidase inhibitors. nih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibited a higher inhibitory activity (IC50 = 9.77 mM) against α-glucosidase than the standard drug acarbose (IC50 = 11.96 mM). nih.gov

Lipoxygenase: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. thieme-connect.de Thus, inhibiting this enzyme has anti-inflammatory potential. Indazole derivatives have been explored as lipoxygenase inhibitors. thieme-connect.derug.nl A study on indazole carboxamides conjugated with N-substituted pyrroles led to the discovery of compounds with significant soybean lipoxygenase inhibitory activity, with one derivative showing an IC50 value of 22 μM. thieme-connect.de

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. Many thiourea derivatives have been synthesized and shown to possess urease inhibitory properties.

Interactive Data Table: Enzyme Inhibition by Thiourea Derivatives

| Compound Class | Enzyme Target | Key Findings (IC50/Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| Indole-thiourea derivative (4b) | Tyrosinase | IC50 = 5.9 ± 2.47 μM | Competitive | biorxiv.org |

| Thiourea-containing drugs (e.g., Thioacetazone, Ambazone) | Tyrosinase | IC50 = 14 μM and 15 μM, respectively | Non-competitive | nih.gov |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | Alpha-glucosidase | IC50 = 9.77 mM | Not Specified | nih.gov |

| Thiourea derivative (E-9) | β-glucuronidase | IC50 = 2.68 μM; Ki = 1.64 μM | Uncompetitive | nih.gov |

| N-substituted pyrrole-indazole carboxamide (8) | Soybean Lipoxygenase | IC50 = 22 μM | Not Specified | thieme-connect.de |

Mechanistic Insights into Enzyme-Ligand Interactions

The biological efficacy of this compound derivatives is fundamentally linked to their ability to interact with and modulate the activity of various enzymes. Computational and experimental studies have provided insights into these interactions, highlighting the structural features that govern binding affinity and inhibitory potential.

Molecular docking studies are a key tool for understanding these interactions at an atomic level. For thiourea derivatives, docking simulations reveal that the thiocarbonyl group (C=S) and adjacent N-H groups are critical for forming hydrogen bonds with amino acid residues within the enzyme's active site. This hydrogen bonding is a primary driver of the strong binding affinity observed for many of these compounds. For instance, docking studies of various thiourea derivatives have shown favorable interactions with enzymes like urease and M. tuberculosis enoyl reductase InhA. nih.govsemanticscholar.org In the case of InhA, the hydrophobic properties of the enzyme's active site favorably interact with the thioamide moiety. nih.gov

Specifically for indazole-containing compounds, research has identified them as potent inhibitors of several protein kinases. For example, N,N'-Di(1H-indazol-6-yl)thiourea, a related compound, has been shown to interact with and inhibit Tyrosine Kinases and Checkpoint Kinases (CHK1 and CHK2), which are crucial for cell cycle control. smolecule.com Other indazole derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine protein kinase that plays a crucial role in cell mitosis. rsc.org The indazole ring often settles into hydrophobic pockets of the enzyme's active site, while other parts of the molecule form specific interactions that determine selectivity and potency.

The table below summarizes the enzyme targets for which indazole and thiourea derivatives have shown inhibitory activity, as elucidated through interaction studies.

| Enzyme Target | Compound Class | Key Interaction Findings |

| Tyrosine Kinases | Indazole-thiourea derivatives | Interaction with key signaling pathways regulating cell growth. smolecule.com |

| Checkpoint Kinases (CHK1/CHK2) | Indazole-thiourea derivatives | Inhibition affects cell cycle control mechanisms. smolecule.com |

| Polo-like kinase 4 (PLK4) | N-(1H-indazol-6-yl)benzenesulfonamide | High inhibitory activity (IC50 = 0.1 nM for lead compound). rsc.org |

| Urease | Bis-acyl-thiourea derivatives | Hydrogen bonding interactions involving the sulfur and oxygen atoms with active site residues. semanticscholar.org |

| M. tuberculosis InhA | Benzenesulfonamide-thiourea derivatives | Hydrophobic interactions with the thioamide moiety and hydrogen bonding. nih.gov |

Other Receptor and Pathway Modulations

Beyond direct enzyme inhibition, this compound and its analogs engage with a variety of other cellular signaling systems, contributing to their broad pharmacological profile.

The indazole nucleus is a core component of established anti-inflammatory drugs like Benzydamine. mdpi.com Derivatives of indazole have demonstrated significant anti-inflammatory effects, which are believed to be mediated through multiple mechanisms. researchgate.net One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.govresearchgate.net By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, key mediators of pain and inflammation.

The thiourea moiety is recognized as a potent scavenger of reactive oxygen species (ROS), such as hydroxyl (OH•) and superoxide (O2•−) radicals. hueuni.edu.vn The antioxidant mechanism of thiourea derivatives is primarily attributed to their ability to donate a hydrogen atom from the N-H groups to neutralize free radicals. researchgate.net This process, known as the Hydrogen Atom Transfer (HAT) mechanism, is considered the most probable pathway for radical trapping by these molecules. chemicaljournal.inresearchgate.net

Theoretical and experimental studies have demonstrated that the presence of electron-donating groups on the phenyl rings of thiourea derivatives can enhance their antioxidant capacity. researchgate.net The efficiency of this radical scavenging helps to mitigate oxidative stress, a pathological process implicated in numerous diseases, including inflammation and neurodegeneration. hueuni.edu.vnresearchgate.net

While specific data on the direct interaction of this compound with GPR84 and CCR4 receptors is limited, the broader class of indazole derivatives is well-documented for its receptor modulation capabilities. GPR84 is a G protein-coupled receptor primarily expressed in immune cells, and its activation is linked to pro-inflammatory responses. The development of GPR84 antagonists is considered a potential anti-inflammatory strategy. medchemexpress.com Given the established anti-inflammatory properties of indazole-based compounds, exploring their potential antagonism at this receptor is a logical area for future research. Similarly, CCR4 is a chemokine receptor involved in immune cell trafficking, and its modulation is relevant in inflammatory and autoimmune diseases. The diverse biological activities of indazole derivatives suggest that screening against such receptors could uncover new therapeutic applications.

The pathogenic processes of Alzheimer's disease (AD) are complex, involving amyloid-β (Aβ) plaque formation, neuroinflammation, and oxidative stress. Indazole derivatives have emerged as promising multi-target agents for AD. tandfonline.com One key mechanism involves the inhibition of glutaminyl cyclase (QC), an enzyme that catalyzes the formation of a particularly toxic pyroglutamate form of Aβ (pE-Aβ). researchgate.netnih.govewha.ac.kr Potent N-(indazol-6-yl)-N'-(cyclohexyl)urea derivatives have been identified as highly effective QC inhibitors, significantly reducing pE-Aβ levels in animal models. researchgate.netewha.ac.kr

Additionally, some 5-substituted indazole derivatives have been shown to simultaneously inhibit cholinesterases (AChE/BuChE) and BACE1, another key enzyme in Aβ production. tandfonline.comnih.gov This multi-target profile is complemented by their demonstrated anti-inflammatory, antioxidant, and neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. tandfonline.comnih.gov

In the context of type 2 diabetes, derivatives of this compound show potential through two primary mechanisms:

Glucagon Receptor (GCGR) Antagonism : The hormone glucagon raises blood glucose levels by stimulating hepatic glucose production. Antagonizing the glucagon receptor is a promising strategy for glycemic control. nih.gov A number of novel indazole-based derivatives have been discovered and optimized as potent GCGR antagonists. nih.govresearchgate.net These compounds effectively block glucagon signaling, leading to reduced hepatic glucose output and lower blood glucose levels, as demonstrated in animal models of diabetes. nih.govresearchgate.net

Glucokinase (GK) Activation : Glucokinase is a key enzyme in the pancreas and liver that acts as a glucose sensor, regulating insulin secretion and glucose metabolism. nih.govnih.gov Small molecule GK activators can enhance the enzyme's activity, leading to improved glucose uptake and insulin release. Indazole carboxamides, a related class of compounds, have been shown to exert anti-diabetic activity by allosterically activating glucokinase. researchgate.net This activation helps restore normal glucose homeostasis, making it another viable therapeutic approach for diabetes. nih.gov

Structure Activity Relationship Sar and Lead Optimization Studies of N 1h Indazol 6 Yl Thiourea Derivatives

Identification of Pharmacophoric Elements within the Thiourea-Indazole Scaffold

The thiourea-indazole scaffold is recognized as a key pharmacophore, with specific structural features being crucial for its biological interactions. nih.gov The 1H-indazole ring, in particular, is a versatile building block frequently observed in biologically active compounds, including protein kinase inhibitors. chim.it SAR studies indicate that the 1H-indazole motif itself is a critical component for activity, often ensuring effective interactions within the hydrophobic pockets of target proteins. nih.gov

The essential pharmacophoric elements generally consist of:

The Indazole Nucleus : This bicyclic system, comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a rigid anchor. nih.gov Its aromatic nature allows for crucial hydrophobic and π-stacking interactions with biological targets. nih.gov

The Thiourea (B124793) Moiety (-NH-C(S)-NH-) : This linker group is vital for establishing hydrogen bonding networks. The nitrogen atoms act as hydrogen bond donors, and the sulfur atom can act as a hydrogen bond acceptor, contributing significantly to the binding affinity of the molecule.

Substituent Positions : The points of attachment for various functional groups on both the indazole ring and the terminal nitrogen of the thiourea moiety are critical for modulating activity, selectivity, and pharmacokinetic properties.

Docking models have demonstrated that the effective interactions of the 1H-indazole motif with target sites, such as the ferrous ion of heme and hydrophobic pockets, are fundamental to the inhibitory activities of these compounds. nih.gov This underscores the role of the indazole structure as a novel and potent key pharmacophore. nih.gov

Systemic Investigation of Substituent Effects on Biological Activity

Systematic modifications of the N-(1H-indazol-6-yl)thiourea scaffold have been undertaken to probe the influence of various substituents on biological activity. These studies are crucial for optimizing potency and selectivity.

The nature of the substituent on the terminal nitrogen of the thiourea moiety significantly impacts the compound's biological profile. Both aryl and alkyl groups have been explored, with their electronic and steric properties playing a key role.

Alkyl Substitutions : The introduction of alkyl groups can influence the compound's hydrophobicity and steric profile. Studies on N-alkyl substituted thioureas have shown that increasing the number of alkyl substituents can enhance antibacterial activity. asianpubs.org This is often attributed to an increase in the molecule's lipophilicity, which may facilitate passage through biological membranes. asianpubs.orgfarmaciajournal.com Quantitative Structure-Activity Relationship (QSAR) studies have indicated that as the number of N-alkyl substituents increases, polarity and charge descriptors decrease while polarizability increases, leading to a more hydrophobic character and potentially higher biological activity. asianpubs.org

The table below summarizes the general effects of substitutions on the thiourea moiety based on studies of related thiourea derivatives.

| Substituent Type on Thiourea | General Effect on Activity | Influencing Factors | Example from Related Series |

|---|---|---|---|

| Aryl Groups (e.g., Phenyl) | Can significantly enhance potency. | Electronic properties (electron-withdrawing/donating groups) on the ring. | Dichloro and methoxy (B1213986) substitutions on the aryl group showed significant antibacterial activity. researchgate.net |

| Alkyl Groups (e.g., Methyl, Ethyl) | Often increases lipophilicity and can improve activity. | Size and number of alkyl groups. | Antibacterial activity of thiourea derivatives increased with the number of N-alkyl substituents. asianpubs.org |

The indazole ring offers multiple positions for substitution, and the placement of functional groups is a critical determinant of biological activity. nih.govpnrjournal.com

N1 Position : The N1 position of the indazole ring is a common site for substitution. Alkylation or arylation at this position can modulate the compound's physicochemical properties. For example, in some kinase inhibitors, substitution at N1 is used to improve cell permeability and metabolic stability. nih.gov

C3 Position : The C3 position is one of the most extensively studied sites for functionalization. chim.itpnrjournal.com Introducing various groups at C3 can profoundly impact activity. SAR studies on 3-substituted 1H-indazoles revealed that a suitably substituted carbohydrazide (B1668358) moiety at this position played a crucial role in their inhibitory activities. nih.gov The introduction of hydrophobic groups based on substituted phenyls at the C3 position has also been explored to enhance anti-cancer activities. nih.gov

C4 and C5 Positions : Substitutions at the C4 and C5 positions of the indazole ring can influence binding and selectivity. SAR analysis has suggested that substituent groups at the 4-position are crucial for the inhibition of certain enzymes like IDO1. nih.gov Similarly, electron-donating substituents at the 5-position have been shown to result in bathochromic shifts in emission wavelength and increases in quantum yield in fluorescent indazole derivatives. acs.org

C6 Position : The C6 position, where the thiourea moiety is attached in the parent compound, is critical. Modifications in this region, such as introducing different linkers or hydrophilic groups, have been shown to affect the antiproliferative activity of indazole derivatives. nih.gov SAR studies have also highlighted the importance of substituents at the 6-position for inhibitory activity. nih.gov

C7 Position : While less commonly explored than other positions, functionalization at C7 can also be used to fine-tune the molecule's properties.

The following table summarizes the observed impact of functionalization at various positions on the indazole ring.

| Indazole Position | Type of Functionalization | Observed Impact on Biological Activity |

|---|---|---|

| N1 | Alkylation, Arylation | Modulates physicochemical properties like permeability and stability. nih.gov |

| C3 | Carbohydrazides, Substituted Phenyls | Crucial for potent inhibitory activity; can introduce key binding interactions. nih.gov |

| C4 | Various Substituents | Plays a crucial role in the inhibition of specific enzymes. nih.gov |

| C5 | Electron-donating groups | Can enhance photophysical properties and influence activity through electronic effects. acs.org |

| C6 | Hydrophilic/Hydrophobic Groups | Critical for antiproliferative activity; modulates interaction with target. nih.govnih.gov |

Rational Design Principles Derived from SAR Data

The wealth of SAR data has led to the formulation of rational design principles for creating improved this compound derivatives. These principles guide the selection and placement of substituents to maximize therapeutic potential.

Key design principles include:

Preservation of the Core Pharmacophore : The 1H-indazole ring and the thiourea linker are generally considered essential and should be retained, although bioisosteric replacements may be considered (see Scaffold Hopping). nih.gov

Strategic Substitution at C3 : The C3 position of the indazole is a prime location for introducing groups that can form specific interactions with the target protein, such as hydrogen bonds or hydrophobic contacts. nih.gov

Modulation of Physicochemical Properties via N1 Substitution : The N1 position can be functionalized to optimize properties like solubility and metabolic stability without drastically affecting the core binding interactions.

Fine-Tuning through Benzene Ring Substitution : Substituents on the benzene portion of the indazole ring (C4, C5, C7) and on any terminal aryl groups are used to fine-tune electronic properties, steric bulk, and target selectivity. nih.gov

Structure-based drug design, which combines SAR data with the 3D structure of the target protein, has been successfully employed to design novel indazole-based derivatives with improved activity and solubility. nih.gov

Application of Scaffold Hopping and Molecular Hybridization Strategies

To explore novel chemical space and improve drug-like properties, researchers have employed advanced medicinal chemistry strategies like scaffold hopping and molecular hybridization.

Scaffold Hopping : This strategy involves replacing the central indazole core with a different, but structurally related, heterocyclic system that maintains the key pharmacophoric features. For instance, scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2 from selective leads. nih.govrsc.org This approach can lead to new chemotypes with potentially improved properties or different intellectual property landscapes. niper.gov.in

Molecular Hybridization : This technique involves combining the thiourea-indazole scaffold with other known pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or dual-action effects. This strategy has been used to develop potent inhibitors by incorporating various bioactive moieties into indazole derivatives. nih.gov

These strategies have proven effective in generating novel indazole-containing derivatives with diverse biological activities. pnrjournal.comacs.org

Integration of Computational SAR Methodologies

Computational methods are increasingly integrated into the drug discovery process to rationalize experimental SAR data and predict the activity of new designs.

Molecular Docking : This technique is used to predict the binding mode of a ligand within the active site of a target protein. Docking studies have been instrumental in understanding how 1H-indazole derivatives interact with their targets, revealing key interactions and helping to explain the observed SAR. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR studies have correlated electronic descriptors (like HOMO-LUMO energies), polarity, and charge with antibacterial activity, providing predictive models for designing new compounds. asianpubs.org

Density Functional Theory (DFT) : DFT calculations are used to understand the electronic properties of molecules. Such calculations have been performed to explain the reactivity differences between indazole and other related heterocycles like indole, providing insights into their chemical behavior and interaction potential. pnrjournal.com

These computational tools provide a powerful complement to experimental synthesis and testing, accelerating the cycle of design, synthesis, and evaluation in the lead optimization process. acs.org

Future Directions and Advanced Research Trajectories

Exploration of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. Future research into the synthesis of N-(1H-indazol-6-yl)thiourea and its derivatives will likely focus on developing more sustainable and efficient methodologies.

Current methods for synthesizing thiourea (B124793) derivatives often involve hazardous reagents and solvents. asianpubs.orgresearchgate.net Green alternatives that are being explored for the synthesis of thioureas in general, and could be adapted for this compound, include:

Solvent-free reactions: Grinding chemistry, a type of mechanochemical synthesis, offers a solvent-free approach that can lead to high yields in shorter reaction times. asianpubs.orgnih.gov

Use of green solvents: Deep eutectic solvents (DESs) and water are being investigated as environmentally benign reaction media for thiourea synthesis. rsc.orggoogle.com An efficient method for preparing nitro N,N'-diaryl thioureas has been developed using the green solvent cyrene. nih.gov

Energy-efficient methods: The use of solar energy to drive the synthesis of N,N'-disubstituted thiourea derivatives in water has been reported as a green and simple approach. researchgate.net

These sustainable approaches not only minimize environmental harm but can also lead to more cost-effective and safer manufacturing processes.

Development of Advanced In Vitro and In Silico Screening Platforms

To expedite the discovery of new therapeutic applications for this compound, the development and utilization of advanced screening platforms are crucial.

In Vitro Screening: High-throughput screening (HTS) allows for the rapid testing of a compound against a vast array of biological targets. Future in vitro studies on this compound could involve screening against various cancer cell lines, kinases, and other enzymes implicated in disease. mdpi.comnih.govbiointerfaceresearch.com For instance, thiourea derivatives have been screened for their potential as inhibitors of SARS-CoV-2 entry and for their cytotoxic properties against multidrug-resistant cancer cell lines. nih.gov

In Silico Screening: Computational methods, or in silico screening, play a vital role in modern drug discovery by predicting the interaction of a compound with a biological target. ijpsjournal.com Virtual screening can identify potential targets for this compound, and molecular docking studies can provide insights into its binding mode and affinity. ijpsjournal.comnih.gov These computational tools help to prioritize compounds for further experimental testing, thereby saving time and resources.

Comprehensive Mechanistic Studies at the Molecular and Cellular Levels

A thorough understanding of how this compound exerts its biological effects is paramount for its development as a therapeutic agent. Future research should focus on elucidating its mechanism of action at both the molecular and cellular levels.

This would involve identifying the specific cellular pathways and molecular targets that are modulated by the compound. Techniques such as proteomics, genomics, and cellular imaging can be employed to uncover these mechanisms. For example, studies on other thiourea derivatives have investigated their ability to induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways involved in cancer. mdpi.commdpi.com Understanding these intricate details is essential for optimizing the compound's efficacy and minimizing potential side effects.

Targeting Novel Biological Pathways and Disease States

The unique structural features of this compound, combining the indazole and thiourea moieties, suggest that it may interact with a diverse range of biological targets. This opens up the possibility of targeting novel biological pathways and treating a variety of diseases.

Indazole derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govpnrjournal.comnih.govresearchgate.net Similarly, thiourea derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. mdpi.commdpi.comnih.gov

Future research could explore the potential of this compound in areas such as:

Neurodegenerative diseases: The thiourea moiety is present in some compounds used for the treatment of neurodegenerative diseases. nih.gov

Infectious diseases: The antimicrobial and antiviral potential of both indazole and thiourea derivatives warrants further investigation. nih.govnih.gov

Targeting protein-protein interactions: The ability of the thiourea group to form hydrogen bonds could be exploited to design inhibitors of protein-protein interactions that are implicated in various diseases.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.comdoaj.org These powerful computational tools can be applied to the design and optimization of this compound derivatives with improved therapeutic properties.

AI and ML algorithms can be used to:

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure.

Optimize pharmacokinetic properties: AI can help in predicting and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com

Design novel compounds: Generative AI models can design new molecules with desired properties from scratch. nih.gov

By integrating AI and ML into the drug discovery pipeline, researchers can accelerate the identification of promising lead compounds and reduce the time and cost of bringing new drugs to the market. nih.gov

Investigation of Supramolecular Chemistry and Material Science Applications for Thiourea Derivatives

The ability of the thiourea group to form strong hydrogen bonds makes it an excellent building block for creating self-assembling supramolecular structures. iitg.ac.inacs.org This opens up exciting possibilities for the application of this compound and its derivatives in material science.

Future research in this area could focus on:

Anion recognition: Thiourea-based receptors have been shown to bind a range of anions, which could be utilized in the development of chemical sensors. tandfonline.com

Organocatalysis: Thiourea derivatives have been used as organocatalysts in various chemical reactions. nih.govacs.org

Development of novel materials: The self-assembly properties of thiourea derivatives could be harnessed to create new materials with interesting optical or electronic properties. acs.org Indazole compounds have also been explored for their application in Organic Light Emitting Diode (OLED) devices. researchgate.net

The exploration of the supramolecular chemistry of this compound could lead to the discovery of novel applications beyond the realm of medicine.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1H-indazol-6-yl)thiourea, and what are their mechanistic considerations?

this compound is typically synthesized via condensation reactions between 6-amino-1H-indazole and thiophosgene or isothiocyanate derivatives. Key steps include:

- Activation of the indazole amine : Reacting 6-amino-1H-indazole with thiophosgene under inert conditions to form the intermediate isothiocyanate.

- Thiourea formation : Subsequent reaction with ammonia or primary amines yields the thiourea derivative .

- Optimization : Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical to avoid side reactions like dimerization .

Table 1 : Representative Synthesis Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophosgene | DCM | 0–25 | 60–75 | |

| Phenyl isothiocyanate | Ethanol | Reflux | 50–65 |

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?

- Spectroscopy :

- NMR : Confirm the NH protons (δ 9–11 ppm for thiourea NH) and aromatic indazole signals (δ 7.5–8.5 ppm) .

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₈H₈N₄S: 208.0422) .

Advanced Research Questions

Q. What strategies can mitigate low yields or impurities in the synthesis of this compound derivatives?

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water mixtures .

- Side-reaction suppression : Add molecular sieves to absorb byproducts like HCl during thiourea formation .

- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation while minimizing decomposition .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from:

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or protein concentration affecting ligand solubility .

- Impurity interference : Trace solvents (e.g., DMF) or unreacted starting materials may inhibit enzymes non-specifically. Validate purity via HPLC (>95%) .

- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with the intended target (e.g., HIV-1 reverse transcriptase) .

Q. What advanced computational methods are suitable for predicting the binding mode of this compound to enzyme targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions between the thiourea NH and catalytic residues (e.g., Asp/Glu in HIV-1 RT) .

- MD simulations : Assess stability of the ligand-protein complex over 100 ns trajectories to identify key binding motifs .

Table 2 : Key Interactions in Docking Studies

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Residues | Reference |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | -8.2 | Lys101, Tyr181 | |

| Melanin-concentrating Hormone Receptor | -7.9 | Phe157, Trp276 |

Q. How can polymorphism or solvate formation impact the physicochemical properties of this compound, and how are these characterized?

- Polymorphism screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to induce different crystalline forms .

- Characterization :

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- DSC/TGA : Identify melting points and desolvation events (e.g., hydrate loss at 80–120°C) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.